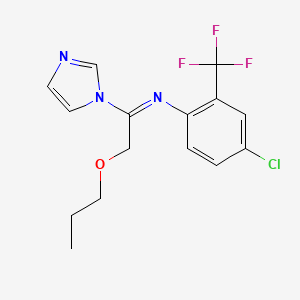

structure given in first source

Triflumizole

CAS No.: 99387-89-0

Cat. No.: VC8476072

Molecular Formula: C15H15ClF3N3O

Molecular Weight: 345.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99387-89-0 |

|---|---|

| Molecular Formula | C15H15ClF3N3O |

| Molecular Weight | 345.75 g/mol |

| IUPAC Name | N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine |

| Standard InChI | InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3 |

| Standard InChI Key | HSMVPDGQOIQYSR-UHFFFAOYSA-N |

| Canonical SMILES | CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2 |

| Boiling Point | No boiling point at normal pressure; decomposes at 150Â °C |

| Colorform | Colorless crystals |

| Melting Point | 63.5 °C 63Â °C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Triflumizole (IUPAC name: (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine) belongs to the imidazole chemical class, featuring a chlorinated aromatic ring, trifluoromethyl group, and imidazole-propoxyethylidene side chain . Its molecular formula corresponds to a molecular weight of 345.747 g/mol .

Table 1. Key Physicochemical Parameters

| Property | Value | Reference |

|---|---|---|

| Water solubility | 12.7 mg/L (20°C) | |

| Vapor pressure | mPa (25°C) | |

| Log | 4.07 | |

| Melting point | 63.5°C |

The compound’s low water solubility and moderate lipophilicity () suggest potential bioaccumulation in fatty tissues . X-ray crystallography reveals a planar imidazole ring system that facilitates binding to fungal cytochrome P450 enzymes .

Mechanisms of Action

Antifungal Activity

Triflumizole inhibits C14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi . This disruption:

-

Prevents spore germination by destabilizing cell membranes

-

Reduces hyphal penetration through impaired sterol synthesis

Figure 1. Ergosterol biosynthesis pathway inhibition: .

Novel Plant Growth Modulation

Unexpectedly, triflumizole at 1 μM reduces strigolactone (4-deoxyorobanchol) levels in rice root exudates by 85%, comparable to the known inhibitor TIS108 . This occurs via:

-

Competitive inhibition of carotenoid cleavage dioxygenase (Os900)

-

Downregulation of and gene expression

-

62% suppression of Striga hermonthica seed germination in vitro

Toxicological Profile

Acute and Chronic Exposure Risks

The EPA’s 2012 risk assessment established:

-

Acute Reference Dose (aRfD): 0.25 mg/kg/day

-

Dietary Exposure:

Table 2. Critical Toxicity Endpoints

| Endpoint | NOAEL | LOAEL |

|---|---|---|

| Developmental (rats) | 28.6 mg/kg | 285.7 mg/kg |

| Immunotoxicity (mice) | 28.6 mg/kg | 285.7 mg/kg |

| Liver histopathology | 3.5 mg/kg | 14 mg/kg |

Environmental Fate and Regulatory Status

Environmental Persistence

EFED modeling predicts:

-

Soil DT₅₀: 34 days (aerobic), 281 days (anaerobic)

-

Aquatic Half-life: 6.2 days (hydrolysis at pH 7)

-

Groundwater Ubiquity Score: 2.1 (moderate leaching potential)

Maximum estimated drinking water concentrations (EDWCs):

Emerging Research Directions

Obesogen Hypothesis Validation

Recent epidemiological data correlate urinary triflumizole metabolites (FA-1-5 sulfate) with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume